molecular formula C9H12N2O2 B2376578 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine CAS No. 81864-63-3

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine

Cat. No.: B2376578
CAS No.: 81864-63-3
M. Wt: 180.207
InChI Key: ZMBKYNMKAVVHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the dioxepine ring. Subsequent nitration and reduction steps introduce the diamine functionality .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1,4-benzodioxepine: Similar structure but lacks the diamine functionality.

    3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamine: Contains a methylamine group instead of diamine.

    2,3-dihydro-1,4-benzodioxine-6,7-diamine: Similar structure with different ring positions.

Uniqueness

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is unique due to its specific diamine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBKYNMKAVVHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.2 g of 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine were hydrogenated in 500 ml of methanol with Raney-nickel. After separating the catalyst, the solution was evaporated and the residue was recrystallized from ethyl acetate/petroleum either (low boiling). 7.7 g of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine (88.0% of theory) of melting point 97°-102° C. were obtained.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.